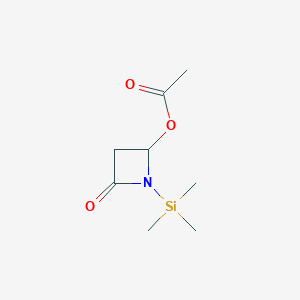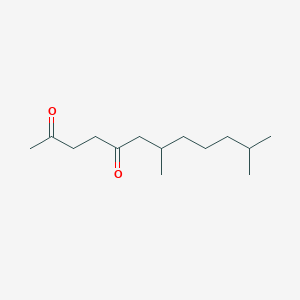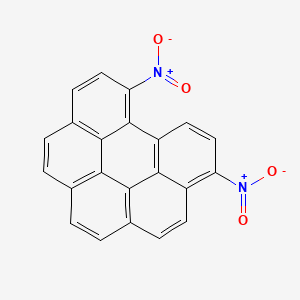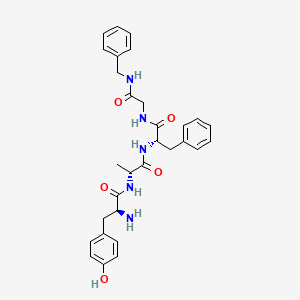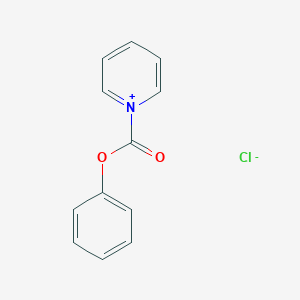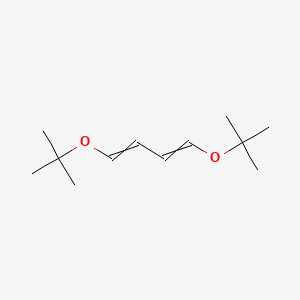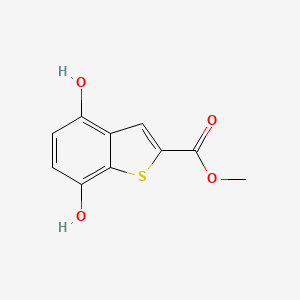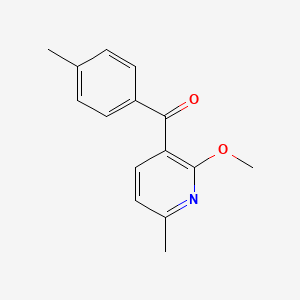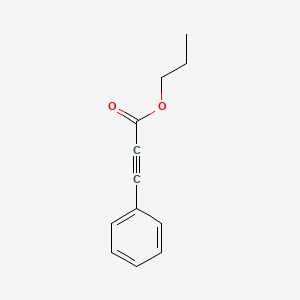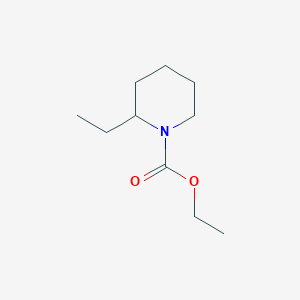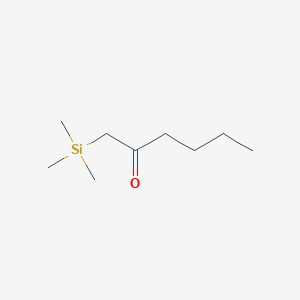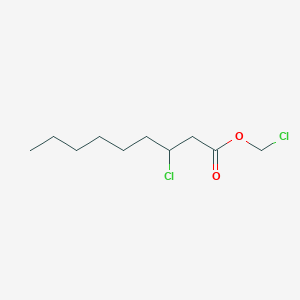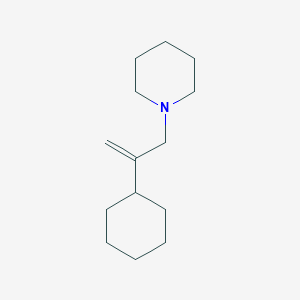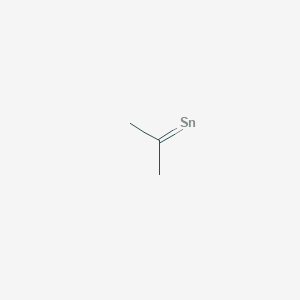
(Propan-2-ylidene)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Propan-2-ylidene)stannane is an organotin compound characterized by the presence of a tin atom bonded to a propan-2-ylidene group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The unique properties of this compound make it a valuable compound in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Propan-2-ylidene)stannane can be synthesized through several methods, including stannylation and C-Sn coupling reactions. One common approach involves the reaction of an organotin halide with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale stannylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production. The use of automated systems and stringent quality control measures further enhances the reliability of industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(Propan-2-ylidene)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert this compound into different organotin hydrides.
Substitution: It can participate in substitution reactions where the propan-2-ylidene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds. These products have significant applications in various fields, including catalysis and materials science .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Propan-2-ylidene)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It serves as a precursor for the synthesis of more complex organotin compounds and is utilized in various catalytic processes .
Biology and Medicine
They are investigated for their antimicrobial and anticancer properties, although their toxicity remains a concern .
Industry
In the industrial sector, this compound is used in the production of polymers and as a stabilizer in PVC manufacturing. Its role in catalysis also makes it valuable in the synthesis of fine chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism by which (Propan-2-ylidene)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form stable complexes with other molecules, facilitating catalytic processes. The pathways involved in these reactions often include the formation of intermediate organotin species, which then undergo further transformations to yield the desired products .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Propan-2-ylidene)stannane include other organotin compounds such as:
- Trimethyltin chloride
- Tributyltin oxide
- Tetramethyltin
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in both research and industry .
Propiedades
Número CAS |
82065-00-7 |
|---|---|
Fórmula molecular |
C3H6Sn |
Peso molecular |
160.79 g/mol |
Nombre IUPAC |
propan-2-ylidenetin |
InChI |
InChI=1S/C3H6.Sn/c1-3-2;/h1-2H3; |
Clave InChI |
OTOORKNASUVZLK-UHFFFAOYSA-N |
SMILES canónico |
CC(=[Sn])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B14418809.png)
